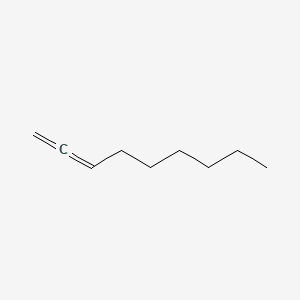
1,2-Nonadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Nonadiene is an organic compound with the molecular formula C₉H₁₆ It is a type of allene, characterized by having two double bonds adjacent to each other
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Nonadiene can be synthesized through the palladium-catalyzed coupling of this compound with boronic acids and imines. This reaction typically involves the use of ethyl iminoacetate or various aliphatic, aromatic, and heteroaromatic imines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes that ensure high yield and purity. The use of palladium catalysts is common in the synthesis of allenes, including this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Nonadiene undergoes several types of chemical reactions, including:
Hydroalumination: This reaction involves the addition of aluminum hydrides to the double bonds of this compound, resulting in the formation of various aluminum-containing products.
Cycloaddition: this compound can participate in cycloaddition reactions, forming cyclic compounds through the interaction with other unsaturated molecules.
Common Reagents and Conditions:
Hydroalumination: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is commonly used, with catalysts such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄).
Cycloaddition: Cobalt complexes with chiral bisphosphine ligands are often employed to achieve regio- and enantioselective cycloaddition reactions.
Major Products:
Hydroalumination: The primary product is 1-nonene-3-d, a deuterated species.
Cycloaddition: The products include highly functionalized cyclobutenes and cyclohexadienes.
Scientific Research Applications
1,2-Nonadiene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, the compound’s reactivity makes it a potential candidate for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1,2-Nonadiene in chemical reactions involves the interaction of its double bonds with various reagents and catalysts. For example, in hydroalumination, the aluminum hydride adds across the double bonds, forming aluminum-containing intermediates that can be further transformed into desired products . In cycloaddition reactions, the compound’s double bonds participate in forming new carbon-carbon bonds, leading to cyclic structures .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene.
Uniqueness of 1,2-Nonadiene: this compound is unique due to its allene structure, which provides distinct reactivity compared to conjugated dienes like 1,3-butadiene and isoprene. The presence of adjacent double bonds allows for unique reaction pathways, such as regioselective hydroalumination and cycloaddition, which are not as readily achievable with other dienes .
Properties
CAS No. |
22433-33-6 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h5H,1,4,6-9H2,2H3 |
InChI Key |
BBECVROIQDCRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















